molecular formula C13H9N3O3 B11775824 3-(5-Nitrobenzo[d]oxazol-2-yl)aniline

3-(5-Nitrobenzo[d]oxazol-2-yl)aniline

Cat. No.: B11775824
M. Wt: 255.23 g/mol
InChI Key: CAHVTLRJEZTTAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitrobenzo[d]oxazol-2-yl)aniline typically involves the reaction of 2-aminobenzo[d]oxazole with nitrobenzene under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitrobenzo[d]oxazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which have different pharmacological and chemical properties .

Scientific Research Applications

3-(5-Nitrobenzo[d]oxazol-2-yl)aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-Nitrobenzo[d]oxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed pharmacological effects. For example, it has been shown to interact with prostaglandin H2 synthase and trypsin enzyme, which are involved in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Nitrobenzo[d]oxazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-(5-Nitrobenzo[d]oxazol-2-yl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses the biological activity of this compound, synthesizing current research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a nitro-substituted benzoxazole moiety attached to an aniline structure. The presence of the nitro group is significant as it often enhances biological activity by influencing the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of compounds related to benzoxazole derivatives. The Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported, indicating their effectiveness against different bacterial strains.

CompoundMIC (µg/mL)Target Organism
This compoundTBDEscherichia coli
Other derivatives50 - 100Bacillus subtilis

Research has shown that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for these compounds .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has also been explored. In vitro studies have demonstrated that some compounds can inhibit cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundHepG2TBD
Other derivativesHCT11620 - 50

The introduction of specific substituents on the benzoxazole ring has been linked to enhanced cytotoxicity, highlighting the importance of structural modifications in drug design .

Mechanistic Insights

The mechanism of action for compounds like this compound often involves inhibition of key enzymes or pathways critical for microbial survival or cancer cell growth. For instance, the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), an essential enzyme in nucleotide biosynthesis, has been identified as a target for certain benzoxazole derivatives .

Case Studies

  • Antimicrobial Screening : In a study screening various benzoxazole derivatives, this compound was evaluated against Bacillus subtilis and Escherichia coli, showing promising results with MIC values lower than those of standard antibiotics .
  • Cytotoxicity Assessment : A comparative study on the cytotoxic effects of several benzoxazole analogs revealed that modifications at the 5-position significantly impacted their activity against HepG2 liver cancer cells, with some variants exhibiting IC50 values in the low micromolar range .

Properties

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

IUPAC Name

3-(5-nitro-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C13H9N3O3/c14-9-3-1-2-8(6-9)13-15-11-7-10(16(17)18)4-5-12(11)19-13/h1-7H,14H2

InChI Key

CAHVTLRJEZTTAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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